molecular formula C8H10O2S B8659879 3-Methoxy-4-(methylsulfanyl)phenol CAS No. 19555-09-0

3-Methoxy-4-(methylsulfanyl)phenol

Cat. No.: B8659879
CAS No.: 19555-09-0
M. Wt: 170.23 g/mol
InChI Key: CMEBWWOWPGWUBQ-UHFFFAOYSA-N
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Description

3-Methoxy-4-(methylsulfanyl)phenol is a phenolic compound characterized by a methoxy (–OCH₃) group at the 3-position and a methylsulfanyl (–SCH₃) group at the 4-position of the benzene ring. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal and materials chemistry. The methylsulfanyl group enhances lipophilicity and may influence intermolecular interactions, such as sulfur-based hydrogen bonding or π-stacking, which are critical in bioactive molecules .

Properties

CAS No.

19555-09-0

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

3-methoxy-4-methylsulfanylphenol

InChI

InChI=1S/C8H10O2S/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5,9H,1-2H3

InChI Key

CMEBWWOWPGWUBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methoxy-4-(methylsulfanyl)phenol with analogous compounds, focusing on substituent effects, reactivity, and applications.

Substituent Variations on the Aromatic Ring

a. 2-Methoxy-5-[4-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-yl]benzenethiol (Compound 3, )

  • Structure : Replaces the methylsulfanyl group with a thiol (–SH) and introduces a trimethoxyphenyl-oxazole moiety.
  • The oxazole ring introduces rigidity, which may improve binding affinity in protein targets compared to the parent phenol .

b. 4-(3-Fluoro-4-methoxyphenyl)phenol ()

  • Structure : Substitutes the methylsulfanyl group with fluorine at the 3-position.
  • Impact: Fluorine’s electronegativity increases polarity and metabolic stability but reduces lipophilicity. This compound is more likely to engage in halogen-bonding interactions, unlike the sulfur-mediated interactions of this compound .

c. Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate ()

  • Structure: Replaces the methylsulfanyl with a propanoate ester.
  • Impact: The ester group improves bioavailability by masking the phenolic –OH, making it a prodrug candidate. However, the absence of sulfur limits its ability to participate in redox reactions or metal chelation .
Heterocyclic Derivatives

a. 4-Chloro-2-(methylsulfanyl)pyrimidin-4-yl Derivatives ()

  • Structure : Incorporates the methylsulfanyl group into a pyrimidine ring.
  • Impact: The pyrimidine core enhances planarity and π-π stacking capability, useful in DNA-targeting agents. The chloro group at the 4-position increases electrophilicity, enabling nucleophilic substitution reactions—unlike the phenol’s nucleophilic aromatic ring .

b. 5-[3-Methoxy-4-(methylsulfanyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,3-oxazole (Compound 1, )

  • Structure: Integrates the phenol into an oxazole scaffold.
  • Impact: The oxazole ring improves thermal stability and introduces a hydrogen-bond acceptor site (N atom).
Functional Group Modifications

a. 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde ()

  • Structure : Replaces methylsulfanyl with a propargyloxy group (–O–C≡CH).
  • Impact: The alkyne moiety enables click chemistry applications, such as bioconjugation. The aldehyde group allows further functionalization via Schiff base formation, a feature absent in this compound .

b. [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol ()

  • Structure : Substitutes methylsulfanyl with a phenylpropoxy chain and adds a hydroxymethyl group.
  • Impact : The extended alkoxy chain increases hydrophobicity, favoring membrane penetration. The hydroxymethyl group introduces a secondary site for glycosylation or phosphorylation .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, m-cresol (3-methylphenol) is reacted with dimethyl disulfide in the presence of concentrated sulfuric acid at 0–5°C. The sulfuric acid acts as a catalyst, protonating the disulfide to generate a thionium ion intermediate, which undergoes electrophilic attack at the para position of the phenolic ring. The reaction is exothermic and requires strict temperature control to minimize polysubstitution or oxidation side reactions.

Key Steps:

  • Mixing Phase: m-Cresol and dimethyl disulfide are combined in a molar ratio of 1:1.2 to ensure complete conversion.

  • Acid Catalysis: Dropwise addition of 95% sulfuric acid initiates the alkylation, maintaining the temperature below 5°C to prevent decomposition.

  • Neutralization and Isolation: Post-reaction, the mixture is neutralized with sodium carbonate, followed by aqueous washing and vacuum distillation to recover unreacted starting materials. The final product is obtained as a light red crystalline solid with a melting point of 52–54°C.

Yield and Scalability

Industrial-scale batches report yields of 70–75% with a purity >98% after distillation. The method’s scalability is attributed to the availability of inexpensive reagents and minimal byproduct formation. However, the use of concentrated sulfuric acid necessitates corrosion-resistant equipment, increasing capital costs.

Friedel-Crafts Sulfur Alkylation Using Dimethyl Sulfoxide (DMSO) and HCl

An alternative approach employs dimethyl sulfoxide (DMSO) as a sulfur source in a Friedel-Crafts-type reaction, facilitated by hydrogen chloride gas. This method avoids the handling of malodorous dimethyl disulfide but introduces challenges in managing gaseous HCl.

Reaction Protocol

  • Sulfonium Salt Formation: DMSO and m-cresol are mixed under inert atmosphere, and HCl gas is bubbled through the solution until saturation, forming a sulfonium salt intermediate.

  • Thermal Decomposition: The intermediate is heated to 120–130°C, inducing decomposition to release methylthio groups that alkylate the m-cresol ring.

  • Workup: The crude product is purified via vacuum distillation, yielding this compound as a colorless oil.

Advantages and Limitations

This method achieves comparable yields (65–70%) to the dimethyl disulfide route but requires stringent control over HCl gas flow and decomposition temperatures. The formation of sulfonium salts introduces additional purification steps, making it less favorable for large-scale production.

Multi-Step Synthesis via 4-Methoxy-2-Methylthiophenol Intermediate

A classical route documented in early 20th-century literature involves a two-step synthesis starting from 4-methoxy-2-methylthiophenol.

Stepwise Procedure

  • Alkaline Hydrolysis: 4-Methoxy-2-methylthiophenol is treated with aqueous NaOH to deprotect the thiol group.

  • Acid-Catalyzed Rearrangement: The intermediate is refluxed with glacial acetic acid and hydrobromic acid (HBr) at 120–130°C, inducing thioether migration to the para position.

Challenges and Obsolescence

While historically significant, this method suffers from low yields (reported as <50%) and the use of hazardous HBr, rendering it obsolete in modern practice.

Oxidative Methods and Byproduct Considerations

A critical challenge in synthesizing this compound is preventing the over-oxidation of the methylthio group to methylsulfonyl. Studies using Oxone (potassium peroxymonosulfate) in ethanol-water mixtures demonstrate that even mild oxidizing agents can convert methylthio to sulfonyl groups at room temperature. Industrial protocols thus prioritize inert atmospheres and antioxidant stabilizers during storage.

Comparative Analysis of Preparation Methods

Parameter Dimethyl Disulfide Method DMSO/HCl Method Multi-Step Synthesis
Yield 70–75%65–70%<50%
Reaction Time 5–8 hours12–18 hours24+ hours
Scalability HighModerateLow
Safety Concerns Corrosive acidsHCl gas exposureHBr handling
Byproducts MinimalSulfonium saltsIsomeric impurities

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